![molecular formula C20H21NO2S2 B2482052 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide CAS No. 2034359-30-1](/img/structure/B2482052.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide involves intricate chemical reactions. For example, derivatives of benzo[b]thiophen have been synthesized through various methods, including the cyclization of thioamide with chloroacetoacetate and the reaction of cyanophthalide with ammonium sulfide (Tang Li-jua, 2015). These methods showcase the complex chemical processes required to synthesize these compounds.

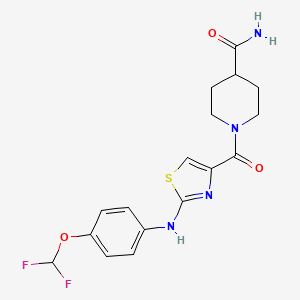

Molecular Structure Analysis

The molecular structure of compounds in the benzo[b]thiophen series has been established through spectral analysis and X-ray diffraction studies. For example, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide shows significant π···π interactions between rings, stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds (P. Sharma et al., 2016).

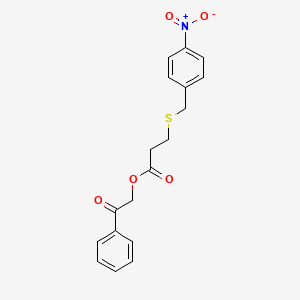

Chemical Reactions and Properties

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles has been investigated, yielding derivatives like pyrazole, isoxazole, and pyrimidine. These reactions demonstrate the chemical versatility and reactivity of benzo[b]thiophen derivatives (R. Mohareb et al., 2004).

Physical Properties Analysis

The physical properties, including crystal structure and molecular conformations, of benzo[b]thiophen derivatives have been closely examined. For instance, N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides show different modes of supramolecular aggregation, indicating the influence of molecular structure on physical properties (B. K. Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of benzo[b]thiophen derivatives have been explored through their reactions and interactions. For example, the synthesis of a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides has been evaluated for binding affinity and intrinsic activity at melatonin receptors, showcasing the specific chemical interactions and properties these compounds can exhibit (C. Mesangeau et al., 2011).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Chemical Reactivity

Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This work highlights the potential of benzo[b]thiophen derivatives in synthesizing complex organic molecules with various applications.

Crystal Structure Analysis

The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined through X-ray diffraction studies, revealing insights into the molecular configuration and stabilization mechanisms via hydrogen bonds and π···π interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016). This contributes to understanding the structural basis for the reactivity and potential biological activities of these compounds.

Antimicrobial Properties

The synthesis and evaluation of new acylthiourea derivatives, including those related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide, have shown antimicrobial activities against a variety of bacterial and fungal strains. These studies underline the significance of structural modifications in enhancing biological activity (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Pharmacological Evaluation

Research into the selective MT2 receptor ligands has led to the synthesis of compounds based on benzo[b]thiophene derivatives, demonstrating the potential for developing novel pharmacological agents targeting specific receptors (Mesangeau, Fraise, Delagrange, Caignard, Boutin, Berthelot, & Yous, 2011). This area of research offers insights into the therapeutic potential of compounds structurally related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide.

Bioinorganic Chemistry

The bioinorganic relevance of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal has been explored, demonstrating the antimicrobial activities of these metal complexes and providing a foundation for the development of new bioinorganic compounds with potential applications in medicine and biology (Singh, Das, & Dhakarey, 2009).

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURASDXGDHEWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)

![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)

![1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2481981.png)

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)

![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide](/img/structure/B2481988.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)